molecular formula C8H7N3 B020722 Quinazolin-8-amine CAS No. 101421-74-3

Quinazolin-8-amine

Cat. No.: B020722
CAS No.: 101421-74-3
M. Wt: 145.16 g/mol
InChI Key: PDLQGOYYXRNZOD-UHFFFAOYSA-N
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Description

Quinazolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with an amine group attached at the 8th position

Mechanism of Action

Target of Action

Quinazolin-8-amine, a derivative of quinazoline, exhibits a broad spectrum of biological activities. The primary targets of this compound are often associated with antimicrobial and anti-biofilm activities . For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

This compound interacts with its targets, leading to a series of changes in the microbial cells. It has been found that certain this compound compounds can decrease cell surface hydrophobicity, compromising bacterial cells adhesion . Additionally, these compounds can curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been observed that at sub-minimum inhibitory concentrations (sub-MICs), Pseudomonas cells’ twitching motility was impeded by certain this compound compounds . This trait augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

The compound’s broad-spectrum antimicrobial activity and its safe profile on human cell lines suggest that it may have favorable adme properties .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria .

Biochemical Analysis

Biochemical Properties

Quinazolin-8-amine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, this compound derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, certain this compound derivatives have been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study was performed to evaluate the binding mode of this compound derivatives as inhibitors of P. aeruginosa quorum sensing transcriptional regulator PqsR .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. More detailed studies are needed to fully understand the dosage effects of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinazolin-8-amine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Properties

IUPAC Name

quinazolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLQGOYYXRNZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462901
Record name Quinazolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-74-3
Record name 8-Quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101421-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1N NaOH (9 ml) was added to a solution of N′-(8-aminoquinazolin-4-yl)-4-methylbenzene-1-sulfonohydrazide 479 (300 mg, 9.1 mmol) in EtOH (20 ml) and the mixture was heated under reflux for 3 h. After cooling, the mixture was concentrated in vacuo. The residue was diluted with water (10 ml) and the aqueous phase was extracted with EtOAc. The organic phase was washed with brine, dried (Na2SO4), and concentrated in vacuo to give title compound (140 mg, 76%) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
N′-(8-aminoquinazolin-4-yl)-4-methylbenzene-1-sulfonohydrazide
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do quinazolin-8-amines interact with their target, CDKs, and what are the downstream effects?

A1: Quinazolin-8-amines, specifically those designed as 2-anilino-4-(thiazol-5-yl)pyrimidine analogs, demonstrate potent inhibitory activity against CDKs. They achieve this by competitively binding to the ATP-binding pocket of CDKs. [, ] This binding interaction effectively blocks ATP from accessing the kinase, thereby inhibiting its enzymatic activity. [, ] As CDKs play crucial roles in cell cycle progression, inhibiting their function leads to cell cycle arrest and potentially induces apoptosis in rapidly dividing cancer cells. [, ]

Q2: What is the structural basis for the enhanced potency observed in ring-constrained quinazolin-8-amine CDK inhibitors compared to their unconstrained counterparts?

A2: Research indicates that incorporating a ring constraint within the thiazolylpyrimidine scaffold, leading to the formation of this compound derivatives, generally results in enhanced inhibitory potency against CDK2cyclin E compared to their unconstrained counterparts. [] This enhanced potency likely stems from the constrained structure mimicking the natural conformation of the inhibitors within the CDK2 ATP binding pocket, leading to more favorable binding interactions. [] X-ray crystallography studies of a representative this compound (2-methyl-N-[3-nitrophenyl]-4,5dihydrothiazolo[4,5-h]this compound) in complex with CDK2-cyclin A validate this hypothesis, confirming the compound's binding mode within the ATP binding site. []

Q3: What are the potential research avenues for improving the selectivity profile of quinazolin-8-amines across the CDK family?

A3: Developing CDK inhibitors with a refined selectivity profile, particularly those exhibiting high selectivity for specific CDK isoforms like CDK4, is crucial for targeted therapeutic interventions. [] Researchers are exploring the synthesis of 5-methyl-N-[4(piperazin-1-yl)phenyl]thiazolo[4,5-h]quinazoline-2,8-diamine, a this compound derivative, inspired by the SAR data of a structurally related CDK4-selective inhibitor. [] This pursuit underscores the ongoing efforts to fine-tune the structure of quinazolin-8-amines for enhanced isoform selectivity within the CDK family.

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